molecular formula C16H23ClN2O B2557116 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride CAS No. 2037714-36-4

3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride

Cat. No.: B2557116
CAS No.: 2037714-36-4
M. Wt: 294.82
InChI Key: UARHAHKFBUSSCX-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride: is a chemical compound with a unique spirocyclic structure. . This compound is characterized by its spiro[5.5]undecane core, which is a bicyclic structure containing nitrogen atoms at positions 3 and 9.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16;/h1-5,17H,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARHAHKFBUSSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[55]undecan-3-yl(phenyl)methanone;hydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its interactions with biological targets, particularly GABAAR. It serves as a tool for understanding receptor function and developing new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its role as a GABAAR antagonist suggests applications in treating neurological disorders such as anxiety and epilepsy .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride involves its interaction with GABAAR. As a GABAAR antagonist, it binds to the receptor and inhibits its activity. This leads to a decrease in the inhibitory neurotransmission mediated by GABA, resulting in increased neuronal excitability . The molecular targets and pathways involved include the GABAAR subunits and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride is unique due to its specific spirocyclic structure and phenylmethanone group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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